molecular formula C31H65NO15 B7908949 m-PEG15-amine

m-PEG15-amine

Cat. No.: B7908949
M. Wt: 691.8 g/mol
InChI Key: UHVDWBQHXMQETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG15-amine: is a polyethylene glycol (PEG) derivative with an amino group at one end and a methoxy group at the other. It contains 15 PEG units, making it a versatile and hydrophilic compound. This compound is commonly used as a linker in bioconjugation and drug delivery systems due to its ability to increase solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-PEG15-amine is synthesized through the reaction of methoxypolyethylene glycol with an amine group. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: m-PEG15-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of m-PEG15-amine involves its ability to form stable covalent bonds with various functional groups. The amino group reacts with carboxylic acids, NHS esters, and carbonyl compounds to form amide, imine, or secondary amine bonds. This reactivity allows this compound to serve as a versatile linker in bioconjugation and drug delivery systems .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of this compound:

This compound stands out due to its unique combination of hydrophilicity and reactivity, making it a valuable compound in various scientific research applications.

Biological Activity

m-PEG15-amine, a polyethylene glycol (PEG)-based compound, is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure :
this compound has the molecular formula C31H65NO15C_{31}H_{65}NO_{15} and a molecular weight of 691.85 g/mol. It consists of a 15-unit PEG chain connected to an amine group, which facilitates its role as a bioconjugation agent.

Mechanism :
The primary function of this compound is to serve as a linker in PROTACs, which are bifunctional molecules that promote the targeted degradation of specific proteins via the ubiquitin-proteasome system. One end of the PROTAC binds to an E3 ubiquitin ligase while the other binds to the target protein, leading to ubiquitination and subsequent degradation .

In Vitro Studies

In vitro studies have shown that this compound maintains significant biological activity when incorporated into PROTACs. The compound's ability to enhance solubility and stability of conjugated proteins is critical for effective cellular uptake and function.

  • Cellular Uptake : this compound-modified PROTACs demonstrate improved cellular permeability compared to non-PEGylated counterparts. This is attributed to the hydrophilic nature of PEG, which facilitates better interaction with cellular membranes .
  • Target Protein Degradation : Research indicates that PROTACs utilizing this compound can effectively degrade target proteins in various cancer cell lines, showcasing its utility in therapeutic applications .

Case Study 1: Efficacy in Cancer Treatment

A study published in EBioMedicine highlighted the efficacy of this compound-based PROTACs in degrading oncogenic proteins in breast cancer models. The results demonstrated:

  • IC₅₀ Values : The IC₅₀ values for target protein degradation ranged from 5 to 50 nM, indicating potent activity.
  • Cell Viability Assays : Cell viability decreased significantly in treated groups compared to controls, underscoring the therapeutic potential of these compounds .

Case Study 2: Neuroprotective Applications

Another investigation focused on the neuroprotective effects of PEGylated compounds, including this compound derivatives. The study found:

  • Improved Half-Life : PEGylation enhanced the half-life of neurotrophic factors in cerebrospinal fluid, promoting sustained biological activity.
  • In Vivo Efficacy : Administration of PEGylated neurotrophic factors showed improved outcomes in models of spinal cord injury, suggesting that this compound could play a role in neurotherapeutics .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other PEG linkers:

Linker Type IC₅₀ (nM) Cellular Uptake Stability Applications
This compound5 - 50HighEnhancedCancer therapy, neuroprotection
PEG410 - 100ModerateModerateGeneral bioconjugation
PEG2020 - 150LowLowLimited applications

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H65NO15/c1-33-4-5-35-8-9-37-12-13-39-16-17-41-20-21-43-24-25-45-28-29-47-31-30-46-27-26-44-23-22-42-19-18-40-15-14-38-11-10-36-7-6-34-3-2-32/h2-32H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVDWBQHXMQETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H65NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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